molecular formula C20H25N3O2 B226825 N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine

N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine

Cat. No.: B226825
M. Wt: 339.4 g/mol
InChI Key: DECJMTOOXJAAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with benzyl, methyl, and nitrobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl and methyl groups, followed by the introduction of the nitrobenzyl group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 0°C to 50°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzyl and nitrobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, aryl halides, strong bases (e.g., NaH, KOH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to a variety of benzyl or nitrobenzyl substituted compounds.

Scientific Research Applications

N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine can be compared with other piperidine derivatives, such as:

  • N-benzylpiperidine
  • N-methylpiperidine
  • 4-nitrobenzylpiperidine

These compounds share structural similarities but differ in their functional groups and overall chemical properties

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-benzyl-N-methyl-1-[(4-nitrophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C20H25N3O2/c1-21(15-17-5-3-2-4-6-17)19-11-13-22(14-12-19)16-18-7-9-20(10-8-18)23(24)25/h2-10,19H,11-16H2,1H3

InChI Key

DECJMTOOXJAAQQ-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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